Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

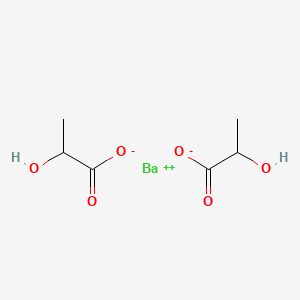

Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is a redox-active, diamagnetic organometallic salt . It is used in proteomics research .

Molecular Structure Analysis

The molecular formula of Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is C24H36N5NiS4 . The molecular weight is 581.52 .Physical And Chemical Properties Analysis

Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex appears as a black powder to crystal . It has a melting point of 440 °C .Scientific Research Applications

Electronic and Structural Properties

The preparation and study of nickel complexes with extended π-systems, such as the one involving thiophene-extended structures, reveal significant insights into their optical, electronic, and structural characteristics. These complexes exhibit planar geometry, electronic delocalization, and low-energy NIR absorption, highlighting their potential in electronic and photonic applications (Uzelac & Rasmussen, 2017).

Magnetic Properties and Phase Transitions

A particular ion-pair complex of nickel with bis(maleonitriledithiolato) ligands has been synthesized, showcasing unusual magnetic properties associated with dimerization within a nickel tetramer structure. This complex undergoes a discontinuity in magnetic susceptibility around 184 K, which is similar to spin crossover transitions observed in transition metal complexes, indicating potential applications in magnetic and spintronic devices (Ren et al., 2002).

Conductive and Magnetic Coordination Polymers

The synthesis and characterization of coordination polymers based on nickel complexes demonstrate their conductive and magnetic properties. These materials exhibit features like metallic conduction, metal-insulator transitions, and weak ferromagnetism at low temperatures, suggesting their use in electronic and magnetic applications (Fujiwara et al., 2007).

Crystal Structures and Magnetic Interactions

Studies on the crystal structures of nickel complexes reveal insights into their anion-cation arrangements and magnetic interactions. These complexes can exhibit strong antiferromagnetic interactions due to their unique crystal packing and dimerization, which are crucial for understanding the magnetic properties of molecular solids (Mochida et al., 2010).

Charge-Transfer Salts and Dielectric Transitions

Charge-transfer salts involving bis(maleonitriledithiolato)nickelate exhibit novel dielectric phase transitions and bistability, attributed to their mixed-stack crystal structures. These properties are significant for the development of materials with switchable electronic and dielectric properties (Chen et al., 2014).

Safety and Hazards

Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause cancer and causes damage to organs through prolonged or repeated exposure .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex involves the reaction of nickel(II) chloride with maleonitriledithiol and tetrabutylammonium hydroxide in the presence of oxygen.", "Starting Materials": [ "Nickel(II) chloride", "Maleonitriledithiol", "Tetrabutylammonium hydroxide", "Oxygen" ], "Reaction": [ "Dissolve nickel(II) chloride in water to form a solution.", "Add maleonitriledithiol to the nickel(II) chloride solution and stir for 30 minutes.", "Add tetrabutylammonium hydroxide to the solution and stir for 1 hour.", "Introduce oxygen to the solution and stir for an additional 2 hours.", "Filter the resulting solution to obtain Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex as a solid." ] } | |

CAS RN |

55401-12-2 |

Product Name |

Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex |

Molecular Formula |

C24H36N5NiS4 |

Molecular Weight |

581.5 g/mol |

IUPAC Name |

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium |

InChI |

InChI=1S/C16H36N.2C4H2N2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h5-16H2,1-4H3;2*7-8H;/q+1;;;+3/p-4/b;2*4-3-; |

InChI Key |

JETKTJCVEPVWKF-QDMRRLORSA-J |

Isomeric SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+3] |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

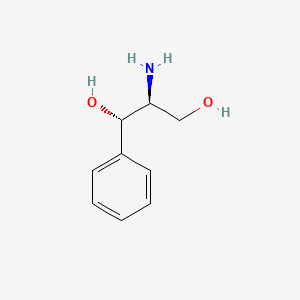

![3-[3-(Aminomethyl)phenyl]propanoic acid](/img/structure/B3426891.png)